molecular formula C13H13Cl2NO6 B13828383 2,4-Dichlorophenoxyacetylglutamic acid

2,4-Dichlorophenoxyacetylglutamic acid

Cat. No.: B13828383
M. Wt: 350.15 g/mol
InChI Key: DVFXNNPVRLQELO-UHFFFAOYSA-N
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Description

N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid is a synthetic organic compound that combines the herbicidal properties of 2,4-dichlorophenoxyacetic acid with the biochemical characteristics of L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Synthesis of 2,4-Dichlorophenoxyacetic Acid: This is done in large reactors with controlled temperature and pH conditions.

    Coupling Reaction: The acylation reaction is carried out in large-scale reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Hydrolysis: 2,4-Dichlorophenoxyacetic acid and L-glutamic acid.

    Oxidation: Various oxidized derivatives of the phenoxy group.

    Substitution: Substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFXNNPVRLQELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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